molecular formula C4H10N2O4 B14732125 N,N-Bis(2-hydroxyethyl)nitramide CAS No. 13084-48-5

N,N-Bis(2-hydroxyethyl)nitramide

Cat. No.: B14732125
CAS No.: 13084-48-5
M. Wt: 150.13 g/mol
InChI Key: NZNQBGHDPNBRGK-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)nitramide dinitrate, also widely known as Diethanolnitramine dinitrate (DINA), is an organic compound with the molecular formula C4H8N4O8 and a molecular weight of 240.13 g/mol . This specialized chemical is primarily utilized in explosives research as a powerful secondary explosive . Thermochemical data for this compound is well-documented, including its standard enthalpy of formation (ΔfH°solid), which is reported as -73.32 ± 0.37 kcal/mol . ⚠️ Note on Compound Identification: The information provided above describes the chemical "this compound dinitrate" (CAS 4185-47-1). The properties and applications for the specific, non-esterified compound "this compound" are not available in the current search results. Researchers are advised to confirm the exact chemical structure and specifications for their experimental needs. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. The handling of this substance requires a high level of expertise and appropriate safety protocols.

Properties

CAS No.

13084-48-5

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)nitramide

InChI

InChI=1S/C4H10N2O4/c7-3-1-5(2-4-8)6(9)10/h7-8H,1-4H2

InChI Key

NZNQBGHDPNBRGK-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitrogen Pentoxide (N₂O₅) in Supercritical CO₂

Nitrogen pentoxide offers a halogen-free and highly reactive nitration pathway. In supercritical CO₂ (80 bar, 0°C), N₂O₅ selectively nitrates the amine group without attacking hydroxyl moieties. This method eliminates aqueous workup steps, reducing hydrolysis risks. However, the requirement for high-pressure equipment limits industrial adoption.

Mixed Acid Systems (HNO₃/H₂SO₄)

Combining nitric acid with oleum (H₂SO₄·SO₃) enhances nitronium ion availability while acting as a dehydrating agent. A stoichiometric ratio of 10:1 (HNO₃:oleum) balances reactivity and safety, achieving comparable yields to pure nitric acid. This approach is favored for scalability, as demonstrated in the synthesis of bis(2-nitratoethyl)dinitroxamide.

Catalytic Methods and Reaction Optimization

Recent innovations focus on catalytic nitration to improve atom economy and reduce waste. Transition metal catalysts, such as iron(III) nitrate, facilitate milder conditions (25–40°C) by lowering activation energy. For example:

Catalytic Protocol:

  • Catalyst Loading: 5 mol% Fe(NO₃)₃ is added to a solution of N,N-Bis(2-hydroxyethyl)amine in acetonitrile.
  • Nitration: Nitric acid (70%) is introduced dropwise at 30°C over 2 hours.
  • Isolation: The product is filtered and recrystallized from ethanol, yielding 75–80% purity.

Catalytic methods reduce nitric acid consumption by 40% compared to traditional approaches, though catalyst recovery remains a challenge.

Purification and Characterization Techniques

Purification of this compound typically involves solvent extraction (ethyl acetate or dichloromethane) followed by azeotropic drying. Column chromatography using silica gel (eluent: hexane/ethyl acetate, 3:1) resolves residual amine precursors.

Characterization Data:

  • IR Spectroscopy: Peaks at 1722 cm⁻¹ (C=O stretch, if present) and 1274 cm⁻¹ (N−O symmetric stretch).
  • NMR: ¹H NMR (D₂O): δ 3.65 (t, J=6 Hz, 4H, −CH₂OH), δ 3.40 (t, J=6 Hz, 4H, −CH₂N−).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Safety Concerns
HNO₃ (Fuming) 60–70 85–90 High Corrosive, exothermic
N₂O₅/CO₂ 75–80 90–95 Low High-pressure equipment
Catalytic (Fe³⁺) 70–75 80–85 Moderate Catalyst recovery

The nitric acid-oleum system offers the best balance of yield and scalability, whereas catalytic methods show promise for greener chemistry.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous-flow reactors to manage exothermicity and ensure consistent mixing. A pilot plant setup might involve:

  • Reactor Design: Jacketed glass-lined steel reactors with cryogenic cooling.
  • Waste Management: Neutralization of spent acid with calcium carbonate to precipitate sulfates/nitrates.
  • Cost Analysis: Raw material costs dominate (∼60%), with nitric acid and oleum accounting for 70% of expenses.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitramide group to an amine group.

    Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)nitramide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)nitramide involves its interaction with molecular targets through its hydroxyethyl and nitramide groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N,N-Bis(2-azidoethyl)nitramide

  • Structure : Replaces hydroxyl groups with azide (-N₃) functionalities.
  • Synthesis : Produced via azidation of N,N-bis(2-chloroethyl)nitramide under phase-transfer catalysis (PTC) in water (80% yield, 6 hours) .
  • Applications : Used as an energetic plasticizer due to its high nitrogen content and stability.
  • Key Data :

    Property Value
    Molecular formula C₄H₈N₈O₂
    Molecular weight 224.16 g/mol
    Reaction yield 80%
    Reaction time 6 hours

N,N-Bis(2-hydroxypropyl)nitrosamine

  • Structure: Features hydroxypropyl groups and a nitrosamine (-N-N=O) core instead of a nitramide (-N-NO₂).
  • Hazards: Classified as a suspected carcinogen (H351) and skin/eye irritant (H317, H319) .
  • Physical Properties :

    Property Value
    Molecular formula C₆H₁₄N₂O₃
    Molecular weight 162.19 g/mol
    Physical state Liquid

N,N-Bis(2-hydroxyethyl)glycine (Bicine)

  • Structure : A glycine derivative with hydroxyethyl groups, lacking the nitramide moiety.
  • Applications : Widely used as a biological buffer (pH 7.6–9.0) in biochemical assays .
  • Key Data: Property Value Molecular formula C₆H₁₃NO₄ Molecular weight 163.17 g/mol

N,N-Bis(2-hydroxyethyl)stearamide

  • Structure : Incorporates a stearamide (C₁₇H₃₅CO-) group instead of nitramide.
  • Applications: Functions as a nonionic surfactant or emulsifier in industrial formulations .
  • Key Data: Property Value Molecular formula C₂₂H₄₅NO₃ Molecular weight 371.60 g/mol

Functional Group Impact on Properties

Compound Functional Group Key Property Application
N,N-Bis(2-hydroxyethyl)nitramide Nitramide (-N-NO₂) High oxygen/nitrogen content Energetic material precursors
N,N-Bis(2-azidoethyl)nitramide Azide (-N₃) Explosive potential Plasticizers for propellants
N-Bis(2-hydroxypropyl)nitrosamine Nitrosamine (-N-N=O) Carcinogenicity Laboratory chemical (limited use)
Bicine Carboxylic acid pH buffering Biochemical research

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N,N-Bis(2-hydroxyethyl)nitramide in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Prioritize PPE, including nitrile gloves, lab coats, and safety goggles, as nitrosamines/nitramides are often carcinogenic (H351 classification) .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis or purification steps where aerosols may form .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in sealed, labeled containers at recommended temperatures (e.g., 0–6°C for similar nitrosamines) and separate from oxidizers .

Q. How can researchers determine the purity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection (λ = 230–250 nm) optimized for polar nitramides. Calibrate with certified standards (e.g., N-Nitroso-isopropylethylamine as a reference) .
  • Spectroscopy : Confirm structural integrity via FT-IR (C-N and N-O stretch bands at 1,200–1,350 cm⁻¹) and NMR (hydroxyethyl proton signals at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor decomposition via LC-MS to identify pH-dependent degradation products (e.g., nitrosamine formation under acidic conditions) .
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates and predict shelf-life under storage conditions .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., N-Nitrosomorpholine) to assess mechanistic parallels .

Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Determine melting points and thermal stability (e.g., heating at 5°C/min under nitrogen).
  • Solubility Profiling : Use shake-flask method in water, DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λ_max .
  • Data Limitations : Note that existing SDSs for related compounds lack key physical property data (e.g., "No data available" for boiling point in ), necessitating experimental validation.

Data Interpretation and Risk Management

Q. How should conflicting carcinogenicity classifications (e.g., H351 vs. unclassified) be addressed in risk assessments?

  • Methodological Answer :

  • Tiered Testing : Conduct in vitro Ames tests for mutagenicity and in vivo rodent studies to resolve discrepancies between SDS classifications (e.g., H351 in vs. unclassified hazards in ).
  • Dose-Response Analysis : Use probabilistic models to estimate safe exposure limits, factoring in hydroxyethyl group reactivity and metabolic pathways .

Q. What are the best practices for ecological risk mitigation during disposal?

  • Methodological Answer :

  • Microbial Degradation Studies : Test anaerobic/aerobic biodegradability using OECD 301 protocols.
  • Advanced Oxidation : Evaluate UV/H2O2 treatment efficacy to break down nitramide residues, referencing methods for phthalate derivatives .

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